molecular formula C19H20N2O2S B2917950 (3-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-03-1

(3-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2917950
CAS No.: 851801-03-1
M. Wt: 340.44
InChI Key: YTWJSUVFUTYASM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methoxyphenyl group, a 2-methylbenzyl thio group, and a dihydro-1H-imidazol-1-yl methanone group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The methoxyphenyl and 2-methylbenzyl thio groups are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxyphenyl and 2-methylbenzyl thio groups could potentially make the compound reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could potentially increase the compound’s solubility in certain solvents .

Scientific Research Applications

Hindered Phenolic Aminothiazoles

A study by Satheesh et al. (2017) focused on the synthesis of hindered phenolic aminothiazoles, which includes derivatives similar to the compound . These compounds demonstrated α-glucosidase and α-amylase inhibitory activities, which are relevant in carbohydrate hydrolyzing enzyme inhibition. Additionally, they exhibited significant antioxidant activities, which can be beneficial in managing oxidative stress-related diseases (Satheesh et al., 2017).

Directed Metalation in Synthesis

Pradhan and De (2005) explored the one-pot syntheses of various hydroxy ketones, which are key intermediates in the synthesis of benzothienopyranones. This study highlights the importance of such compounds in the synthesis of complex molecules, demonstrating the compound's relevance in synthetic organic chemistry (Pradhan & De, 2005).

Bromophenol Derivatives as Carbonic Anhydrase Inhibitors

Akbaba et al. (2013) synthesized novel bromophenol derivatives, including compounds structurally related to the one . These compounds were tested for their inhibitory potency against carbonic anhydrase, indicating potential applications in the treatment of conditions associated with this enzyme (Akbaba et al., 2013).

Antitumor Activity

Bhole and Bhusari (2011) synthesized derivatives that demonstrated inhibitory effects on the growth of a wide range of cancer cell lines. This highlights the potential application of such compounds in cancer research and drug development (Bhole & Bhusari, 2011).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives with significant in vitro antioxidant activities. These compounds have potential as antioxidants, which are crucial in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Antimycobacterial Activity

Miranda and Gundersen (2009) designed and synthesized imidazole derivatives with antimycobacterial activity. This suggests the potential use of similar compounds in the treatment of diseases caused by mycobacteria (Miranda & Gundersen, 2009).

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Properties

IUPAC Name

(3-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-6-3-4-7-16(14)13-24-19-20-10-11-21(19)18(22)15-8-5-9-17(12-15)23-2/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWJSUVFUTYASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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